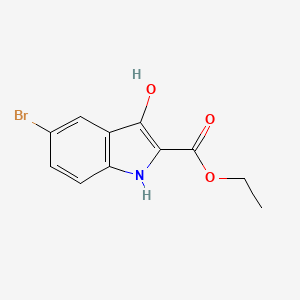

5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-2-16-11(15)9-10(14)7-5-6(12)3-4-8(7)13-9/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULOKRNQEYIONX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715631 | |

| Record name | Ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153501-30-5 | |

| Record name | Ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient two-step synthesis pathway for 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the Vilsmeier-Haack formylation of ethyl 5-bromo-1H-indole-2-carboxylate, followed by a Baeyer-Villiger oxidation of the resulting 3-formyl intermediate. This guide provides comprehensive experimental protocols, quantitative data, and visual diagrams to facilitate replication and further research.

Core Synthesis Pathway

The synthesis of this compound is achieved through the following two-step reaction sequence:

-

Step 1: Vilsmeier-Haack Formylation. Ethyl 5-bromo-1H-indole-2-carboxylate is subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the C3 position of the indole ring, yielding ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent. This reaction is a classic and effective method for the formylation of electron-rich heterocycles like indoles.

-

Step 2: Baeyer-Villiger Oxidation. The intermediate, ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate, undergoes a Baeyer-Villiger oxidation. This reaction converts the 3-formyl group into a formate ester, which upon workup, yields the desired 3-hydroxy group. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[1] This oxidation is a key step in introducing the hydroxyl functionality at the C3 position.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis pathway.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Vilsmeier-Haack Formylation | Ethyl 5-bromo-1H-indole-2-carboxylate | Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate | POCl₃, DMF | Dichloromethane | 0 to rt | 2-4 | Approx. 90-95% (typical) |

| 2 | Baeyer-Villiger Oxidation | Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate | This compound | m-CPBA, p-TsOH | Dichloromethane | 10 | 1-2 | 86%[1] |

Experimental Protocols

Step 1: Synthesis of Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate (Vilsmeier-Haack Reaction)

Materials:

-

Ethyl 5-bromo-1H-indole-2-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 5-bromo-1H-indole-2-carboxylate (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.5 eq) to N,N-dimethylformamide (3.0 eq) at 0 °C with stirring. Allow the mixture to stir for 30 minutes at 0 °C.

-

Add the freshly prepared Vilsmeier reagent dropwise to the solution of ethyl 5-bromo-1H-indole-2-carboxylate over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate.

Step 2: Synthesis of this compound (Baeyer-Villiger Oxidation)

Materials:

-

Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

p-Toluenesulfonic acid (p-TsOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium sulfite solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate (1.0 eq) and a catalytic amount of p-toluenesulfonic acid in dichloromethane.

-

Cool the solution to 10 °C in an ice-water bath.

-

Add meta-chloroperoxybenzoic acid (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 10 °C.

-

Stir the reaction mixture at 10 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.[1]

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Two-step synthesis of this compound.

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester is a halogenated indole derivative with potential applications in medicinal chemistry and materials science. As a member of the indole family, a scaffold of significant pharmacological importance, understanding its physicochemical properties is crucial for its application in synthesis, biological screening, and formulation development. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to the limited availability of direct experimental data, this guide also includes data from closely related structural analogs to provide a more complete profile for researchers. Detailed experimental protocols for determining key properties and a generalized synthetic workflow are also presented.

Core Physicochemical Properties

The foundational physicochemical data for this compound are summarized below. This includes identifier information and computationally predicted values that are valuable for in silico modeling and initial experimental design.

Table 1: Core Properties of this compound

| Property | Value | Source |

| IUPAC Name | ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate | - |

| CAS Number | 153501-30-5 | [1] |

| Molecular Formula | C₁₁H₁₀BrNO₃ | [1] |

| Molecular Weight | 284.11 g/mol | [1] |

| Predicted LogP | 2.81 | - |

| Predicted TPSA | 62.32 Ų | - |

| Hydrogen Bond Donors | 2 | - |

| Hydrogen Bond Acceptors | 3 | - |

| Rotatable Bonds | 2 | - |

Comparative Physicochemical Data

Direct experimental data for the target compound is not extensively available in the public domain. To provide a practical reference for researchers, the following table presents experimental data for structurally similar indole derivatives. These analogs, primarily Ethyl 5-bromo-1H-indole-2-carboxylate (lacking the 3-hydroxy group), offer valuable insights into the expected properties of the target molecule.

Table 2: Experimental Physicochemical Data of Structural Analogs

| Property | Analog Compound | Experimental Value | Source |

| Melting Point | Ethyl 5-bromo-1H-indole-2-carboxylate | 163-167 °C | [2] |

| Appearance | Ethyl 5-bromo-1H-indole-2-carboxylate | Pale yellow fused solid | [2] |

| Solubility | 5-Bromo-1H-indole-2-carboxylic acid | Soluble in DMSO and DMF | - |

Note: This data is provided for closely related compounds and should be used as an estimation. Experimental verification for this compound is recommended.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug development. Below are detailed, generalized methodologies for key experiments.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperatures at which the first droplet of liquid appears (onset) and at which the entire solid has melted (clear point) are recorded. The melting point is reported as this range.

Determination of Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of the solid compound is added to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vial is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the compound in the diluted sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Spectroscopic Characterization

Objective: To confirm the chemical structure and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A 5-10 mg sample is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the proton and carbon environments within the molecule.

-

-

Mass Spectrometry (MS):

-

A dilute solution of the sample is analyzed using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight of the compound. The isotopic pattern for bromine (¹⁹Br/⁸¹Br) should be observable.

-

Synthetic and Characterization Workflow

The synthesis of this compound typically involves the modification of a precursor indole. The following diagram illustrates a generalized workflow from synthesis to characterization.

References

An In-Depth Technical Guide to 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester (CAS Number: 153501-30-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester (CAS No. 153501-30-5), a halogenated indole derivative. This document collates available data on its chemical and physical properties, outlines a key synthetic protocol, and discusses the potential biological significance of the broader class of 5-bromoindole compounds in the context of drug discovery and development. While specific biological data for this exact ester is limited in publicly accessible literature, the indole scaffold is a well-established pharmacophore. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its structure features a core indole ring system, which is a prevalent motif in numerous biologically active molecules. The presence of a bromine atom at the 5-position, a hydroxyl group at the 3-position, and an ethyl ester at the 2-position provides multiple points for potential chemical modification and interaction with biological targets.

A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 153501-30-5 | [2] |

| Molecular Formula | C₁₁H₁₀BrNO₃ | [2] |

| Molecular Weight | 284.11 g/mol | [2] |

| Physical Form | Solid | [1] |

| Topological Polar Surface Area (TPSA) | 62.32 Ų | |

| logP (calculated) | 2.8127 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 2 |

Synthesis

The primary reported synthesis of this compound is achieved through the Baeyer-Villiger oxidation of its precursor, ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate. This reaction is a well-established method for converting aldehydes or ketones to esters or lactones, respectively, using a peroxyacid.

Experimental Protocol: Baeyer-Villiger Oxidation

This protocol is based on the general principles of the Baeyer-Villiger oxidation and the specific transformation reported for this compound.

Materials:

-

Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate

-

m-Chloroperoxybenzoic acid (m-CPBA) or another suitable peroxyacid

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Dissolve ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution. The molar ratio of m-CPBA to the starting material should be optimized, but typically ranges from 1.1 to 1.5 equivalents.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose excess peroxide.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired this compound.

Logical Workflow for Baeyer-Villiger Oxidation:

Caption: Workflow for the synthesis via Baeyer-Villiger oxidation.

Potential Biological Activity and Applications in Drug Discovery

Anticancer Potential

Several studies have highlighted the potential of 5-bromoindole derivatives as anticancer agents. A key mechanism of action for some of these compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] Aberrant EGFR signaling is a hallmark of many cancers, and its inhibition can lead to cell cycle arrest and apoptosis. Derivatives of 5-bromoindole-2-carboxylic acid have shown antiproliferative activity against various cancer cell lines, including those of the liver, lung, and breast.

Signaling Pathway of EGFR Inhibition:

Caption: Simplified EGFR signaling and inhibition by indole derivatives.

Antibacterial Activity

Derivatives of 5-bromoindole-2-carboxamide have also been investigated for their antibacterial properties. Some of these compounds have demonstrated significant activity against pathogenic Gram-negative bacteria.[4] The indole nucleus is a common feature in many natural and synthetic antibacterial agents, and functionalization of this core can lead to the development of novel antimicrobial drugs.

Conclusion

This compound is a readily synthesizable indole derivative with potential for further chemical exploration. While direct biological data for this specific compound is sparse, the established anticancer and antibacterial activities of the broader class of 5-bromoindoles suggest that it could be a valuable starting point for the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties and synthesis, intended to facilitate future research and development efforts in medicinal chemistry and drug discovery. Further investigation is warranted to fully elucidate the biological activity profile of this specific ester and its potential as a lead compound or valuable intermediate.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester. Given the absence of specific experimental structural data in the public domain for this exact molecule, this guide combines available data for the compound and its close analogs with generalized experimental protocols and theoretical considerations to serve as a valuable resource for researchers.

Molecular Structure and Properties

This compound is a halogenated indole derivative. The indole scaffold is a prominent feature in many biologically active compounds.[1] The presence of a bromine atom at the 5-position, a hydroxyl group at the 3-position, and an ethyl carboxylate group at the 2-position significantly influences the molecule's electronic properties, reactivity, and potential biological activity.[2] The molecular formula of the compound is C₁₁H₁₀BrNO₃, and its molecular weight is 284.11 g/mol .[2]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀BrNO₃ | [2] |

| Molecular Weight | 284.11 g/mol | [2] |

| CAS Number | 153501-30-5 | [2] |

| Appearance | Expected to be a solid | |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF | [3] |

| Storage | Room temperature | [2] |

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| NH (indole) | 8.0 - 12.0 | Broad Singlet |

| Ar-H (C4) | ~7.6 | Doublet |

| Ar-H (C6) | ~7.2 | Doublet of Doublets |

| Ar-H (C7) | ~7.3 | Doublet |

| OCH₂ (ethyl) | ~4.3 | Quartet |

| CH₃ (ethyl) | ~1.3 | Triplet |

¹³C NMR (Predicted):

| Carbon | Expected Chemical Shift (ppm) |

| C=O (ester) | 160 - 165 |

| C2 | 135 - 140 |

| C3 | 145 - 150 |

| C3a | 125 - 130 |

| C4 | 120 - 125 |

| C5 | 115 - 120 (C-Br) |

| C6 | 120 - 125 |

| C7 | 110 - 115 |

| C7a | 130 - 135 |

| OCH₂ (ethyl) | ~60 |

| CH₃ (ethyl) | ~14 |

Synthesis and Characterization Workflow

The synthesis of this compound can be approached through multi-step organic synthesis, likely starting from a substituted aniline or indole precursor. A generalized workflow for its synthesis and structural elucidation is depicted below.

Caption: A generalized workflow for the synthesis and structural characterization of the target compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate synthesis and characterization of chemical compounds. The following sections provide generalized, yet detailed, methodologies for key analytical techniques.

Synthesis of this compound

While a specific, detailed protocol for the title compound is not published, a plausible synthetic route involves the hydroxylation of a suitable precursor like ethyl 5-bromo-1H-indole-2-carboxylate.

Materials:

-

Ethyl 5-bromo-1H-indole-2-carboxylate

-

An appropriate oxidizing agent (e.g., N-bromosuccinimide followed by hydrolysis, or a direct hydroxylation reagent)

-

Suitable organic solvents (e.g., Dichloromethane, Tetrahydrofuran)

-

Reagents for workup and purification (e.g., sodium bicarbonate solution, brine, magnesium sulfate, silica gel)

Procedure:

-

Dissolve the starting indole ester in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to a suitable temperature (e.g., 0 °C or -78 °C) depending on the reactivity of the chosen reagent.

-

Slowly add the oxidizing or hydroxylating agent to the stirred solution.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution for reactions involving halogens).

-

Perform an aqueous workup by washing the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product using NMR, Mass Spectrometry, and IR spectroscopy.

Single-Crystal X-ray Diffraction (General Protocol)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid.[5]

1. Crystal Growth:

-

Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.

-

Slowly evaporate the solvent at room temperature or in a refrigerator.

-

Alternatively, use vapor diffusion by placing a solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent.

-

Select a single crystal of suitable size (typically >0.1 mm in all dimensions) and quality (transparent, no visible cracks).[5]

2. Data Collection:

-

Mount the selected crystal on a goniometer head.

-

Place the goniometer on the diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

3. Structure Solution and Refinement:

-

Integrate the diffraction spots to obtain their intensities.

-

Apply corrections for absorption and other experimental factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the atomic positions and displacement parameters against the experimental data to improve the model.

-

Locate and refine hydrogen atoms.

-

The final refined structure will provide accurate bond lengths, bond angles, and torsion angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution.[4]

1. Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

2. ¹H NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer and lock on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° or 90° pulse, a spectral width of ~16 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[4]

-

Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak.

3. ¹³C NMR Data Acquisition:

-

Use the same sample to acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a spectral width of ~240 ppm and a larger number of scans (e.g., 256 or more) due to the low natural abundance of ¹³C.[4]

-

Process the data similarly to the ¹H spectrum.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound have not been reported, numerous studies have highlighted the potential of 5-bromoindole derivatives as potent anticancer agents.[1][6] One of the key mechanisms of action for related compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1]

EGFR Signaling Pathway and Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is a common feature in many cancers. The diagram below illustrates a simplified EGFR signaling cascade and the point of inhibition by certain 5-bromoindole derivatives.

Caption: Inhibition of the EGFR signaling pathway by a potential 5-bromoindole derivative.

Conclusion

This compound is a molecule of significant interest for medicinal chemistry and drug discovery. While detailed experimental structural data is currently lacking, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established methodologies and data from related compounds. The potential for this class of molecules to act as kinase inhibitors, particularly targeting the EGFR pathway, warrants further investigation. The protocols and information presented herein are intended to serve as a valuable resource for researchers embarking on the study of this and similar indole derivatives.

References

Spectroscopic and Structural Elucidation of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed analysis of its structural features through spectroscopic methods.

Introduction

This compound is a substituted indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and natural products. Understanding the precise chemical structure and electronic environment of this molecule is crucial for its potential applications in medicinal chemistry and materials science. This guide presents predicted ¹H and ¹³C NMR spectral data based on the analysis of structurally related compounds, alongside a standardized experimental protocol for acquiring such data.

Predicted NMR Spectral Data

Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, the following ¹H and ¹³C NMR data are predicted based on established substituent effects on the indole ring system. These predictions are derived from the analysis of similar compounds, including various 5-bromoindole-2-carboxylates and 3-hydroxyindole derivatives.

Predicted ¹H NMR Spectral Data

The predicted chemical shifts (δ) for the protons in this compound are presented in Table 1. The data is referenced to a typical deuterated solvent, such as DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH (Indole) | 11.5 - 12.5 | br s |

| OH | 9.0 - 10.0 | br s |

| H-4 | 7.8 - 8.0 | d |

| H-6 | 7.2 - 7.4 | dd |

| H-7 | 7.4 - 7.6 | d |

| -OCH₂CH₃ | 4.2 - 4.4 | q |

| -OCH₂CH₃ | 1.2 - 1.4 | t |

br s = broad singlet, d = doublet, dd = doublet of doublets, q = quartet, t = triplet

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 165 |

| C-2 | 140 - 145 |

| C-3 | 130 - 135 |

| C-3a | 125 - 130 |

| C-4 | 120 - 125 |

| C-5 | 115 - 120 |

| C-6 | 125 - 130 |

| C-7 | 110 - 115 |

| C-7a | 135 - 140 |

| -OCH₂CH₃ | 60 - 65 |

| -OCH₂CH₃ | 14 - 16 |

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of indole derivatives, which can be adapted for this compound.

Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent may affect the chemical shifts, particularly for exchangeable protons (NH and OH).

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

-

Filtration: If necessary, filter the solution to remove any particulate matter.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer and Parameters

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

Temperature: Standard probe temperature (e.g., 298 K).

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-32 scans, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

Visualization of Molecular Structure and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure with atom numbering for NMR assignments and a typical workflow for NMR analysis.

Caption: Molecular structure of the target compound.

Caption: A typical experimental workflow for NMR analysis.

The Biological Activity of Brominated Indole Esters: A Technical Whitepaper for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated indole esters represent a promising class of heterocyclic compounds with a diverse range of biological activities. This technical guide provides an in-depth analysis of their synthesis, biological evaluation, and mechanisms of action, with a focus on their potential as therapeutic agents. Quantitative data from various studies are summarized to facilitate comparison, and detailed experimental protocols for key biological assays are provided. Furthermore, this paper visualizes critical signaling pathways and experimental workflows to offer a comprehensive understanding of the current research landscape and future directions in the development of brominated indole ester-based pharmaceuticals.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Halogenation, particularly bromination, of the indole ring has been shown to significantly enhance the biological activities of these compounds.[2] The presence of a bromine atom can alter the electronic and steric properties of the indole molecule, leading to improved binding affinity for biological targets and enhanced membrane permeability.[2] This whitepaper focuses on brominated indole esters, a subclass that combines the bioactivity of the brominated indole core with the versatile chemistry of the ester functional group, which can be readily modified to fine-tune pharmacokinetic and pharmacodynamic properties. The diverse biological activities of these compounds, including anticancer, antimicrobial, and anti-inflammatory effects, make them attractive candidates for further investigation in drug discovery programs.

Synthesis and Characterization of Brominated Indole Esters

The synthesis of brominated indole esters can be achieved through several routes, often involving the bromination of a pre-formed indole ester or the construction of the indole ring from a brominated precursor.

General Synthetic Strategies

-

Electrophilic Bromination: A common method involves the direct bromination of an indole ester using reagents like N-Bromosuccinimide (NBS) or bromine in a suitable solvent. The regioselectivity of the bromination is influenced by the substituents on the indole ring and the reaction conditions.[3]

-

Fischer Indole Synthesis: This classic method can be adapted to synthesize brominated indole esters by using a brominated phenylhydrazine and a suitable ketoester.

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic approaches utilize palladium-catalyzed reactions to construct the indole ring or to introduce the bromo substituent.[4]

Example Synthesis Protocol: Methyl 6-bromo-1H-indole-3-acetate

A regioselective synthesis of methyl 6-bromoindolyl-3-acetate has been achieved in a three-step process with a 68% overall yield.[5] The key step involves the introduction of electron-withdrawing groups at the N1 and C8 positions to direct the bromination to the C6 position.[5] The protecting groups are subsequently removed to yield the desired product.[5]

Characterization

The synthesized brominated indole esters are typically characterized using a combination of spectroscopic and spectrometric techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the structure of the molecule, including the position of the bromine atom on the indole ring.[6][7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compounds.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the N-H of the indole, the C=O of the ester, and C-Br bonds.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of crystalline compounds.[5][8]

Biological Activities of Brominated Indole Esters

Brominated indole esters have demonstrated a wide array of biological activities, which are summarized in the following sections. Quantitative data for specific compounds are presented in the tables below.

Anticancer Activity

Several brominated indole derivatives have shown potent anticancer activity against various human cancer cell lines. The mechanisms of action are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Table 1: Anticancer Activity of Brominated Indole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Bromo-4-iodoindole | S. aureus | 20 µg/mL | [2] |

| 4-Bromo-6-chloroindole | S. aureus | 30 µg/mL | [2] |

| Spiro[indoline-3,2'-pyrrolidin]-2-one derivative | HCT-116 | < 1 | [9] |

| Benzimidazole-triazole chalcone derivative | PC3 | 5.64 | [10] |

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Brominated indoles have shown promising activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antimicrobial Activity of Brominated Indole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-Bromo-6-chloroindole | S. aureus ATCC 6538 | 30 | [2] |

| 6-Bromo-4-iodoindole | S. aureus ATCC 6538 | 20 | [2] |

| Brominated indole alkaloid | Various bacterial strains | 2-8 | [1] |

| Indole-triazole derivative | Various microorganisms | 3.125-50 | [11] |

Quorum Sensing Inhibition

Quorum sensing (QS) is a bacterial communication system that regulates virulence factor production and biofilm formation. Inhibition of QS is a promising anti-virulence strategy. Bromination of indole-3-carboxaldehydes has been shown to significantly increase their potency as QS inhibitors in Chromobacterium violaceum.

Table 3: Quorum Sensing Inhibitory Activity of Brominated Indole-3-Carboxaldehydes

| Compound | IC50 (µM) | Fold Reduction from Control | Reference |

| Indole-3-carboxaldehyde (Control) | 171 | - | [12] |

| 5-Bromoindole-3-carboxaldehyde | 13 | 13 | [12] |

| 6-Bromoindole-3-carboxaldehyde | 19 | 9 | [12] |

| 7-Bromoindole-3-carboxaldehyde | 72 | 2 | [12] |

Enzyme Inhibition

Brominated indole derivatives have been identified as inhibitors of various enzymes implicated in disease. For example, some have shown inhibitory activity against cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. Others have been found to inhibit protein kinases, such as CK2, which are often dysregulated in cancer.

Table 4: Enzyme Inhibitory Activity of Brominated Indole Derivatives

| Compound Class | Target Enzyme | Inhibition Data (Ki or IC50) | Reference |

| Bromophenol derivatives | hCA I | Ki: 2.53 ± 0.25 to 25.67 ± 4.58 nM | [13] |

| Bromophenol derivatives | hCA II | Ki: 1.63 ± 0.11 to 15.05 ± 1.07 nM | [13] |

| Bromophenol derivatives | AChE | Ki: 6.54 ± 1.03 to 24.86 ± 5.30 nM | [13] |

Signaling Pathways and Mechanisms of Action

The biological effects of brominated indole esters are mediated through their interaction with various cellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in cellular responses to environmental toxins and in various physiological processes. Some brominated indoles act as agonists for the AhR, leading to the transcription of target genes such as cytochrome P450s (CYPs).

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Cyclooxygenase-2 (COX-2) Inflammatory Pathway

Inflammation is a key factor in many diseases. Brominated indoles can inhibit the production of pro-inflammatory mediators by targeting the COX-2 pathway. This involves the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory molecules.

Caption: Cyclooxygenase-2 (COX-2) Inflammatory Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of brominated indole esters.

Synthesis and Screening Workflow

The general workflow for the discovery and evaluation of bioactive brominated indole esters involves several key stages, from initial synthesis to biological testing.

Caption: General Workflow for Synthesis and Screening.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17]

-

Cell Seeding: Seed cells (e.g., A549 human lung adenocarcinoma cells) in a 96-well plate at a density of 1 x 104 cells/well and allow them to attach overnight.[14]

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the brominated indole ester and incubate for the desired time period (e.g., 24 or 48 hours).[14]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15][18]

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[14][15]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20][21][22][23]

-

Bacterial Culture: Culture the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium overnight.

-

Compound Dilution: Prepare a serial dilution of the brominated indole ester in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

Brominated indole esters have emerged as a versatile and potent class of compounds with significant potential in drug discovery. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, warrant further investigation. Future research should focus on:

-

Lead Optimization: Systematic modification of the indole and ester moieties to improve potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic potential and potential side effects.

-

In Vivo Studies: Evaluation of the most promising candidates in animal models of disease to assess their efficacy and safety in a physiological context.

The continued exploration of brominated indole esters is likely to yield novel therapeutic agents for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. scribd.com [scribd.com]

- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 21. dickwhitereferrals.com [dickwhitereferrals.com]

- 22. apec.org [apec.org]

- 23. rapidmicrobiology.com [rapidmicrobiology.com]

Unlocking the Therapeutic Potential of Substituted Indoles: A Mechanistic Deep Dive

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged structural motif in medicinal chemistry, forms the backbone of a vast array of biologically active compounds. Its inherent versatility allows for substitutions that can dramatically modulate its pharmacological profile, leading to the development of potent therapeutic agents across multiple disease areas. This in-depth technical guide elucidates the core mechanisms of action for substituted indole derivatives, providing a comprehensive resource for professionals engaged in drug discovery and development. We will explore key signaling pathways, present quantitative data for comparative analysis, and detail essential experimental methodologies.

Widespread Therapeutic Applications

Substituted indole derivatives have demonstrated significant efficacy in a range of therapeutic areas, including:

-

Oncology: Indole-based compounds have emerged as powerful anticancer agents, targeting various hallmarks of cancer.[1][2] Their mechanisms include the inhibition of critical enzymes involved in cell proliferation and survival, as well as the disruption of microtubule dynamics.[1][3] Several indole-based drugs, such as sunitinib, osimertinib, and panobinostat, have received FDA approval for clinical use in treating various cancers.[3]

-

Anti-inflammatory Disorders: Chronic inflammation underlies numerous diseases. Substituted indoles have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5]

-

Infectious Diseases: The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Certain synthetic indole derivatives have shown promise against multidrug-resistant Gram-positive bacteria by inhibiting respiratory metabolism and disrupting membrane potential.[6][7][8]

-

Neurodegenerative Diseases: The neuroprotective effects of indole derivatives are a growing area of research.[9][10] Mechanisms include antioxidant activity, modulation of neuroinflammatory pathways, and inhibition of protein aggregation, which are key pathological features of diseases like Alzheimer's and Parkinson's.[9][10]

Core Mechanisms of Action and Signaling Pathways

The diverse pharmacological activities of substituted indole derivatives stem from their ability to interact with a multitude of molecular targets and modulate key signaling pathways.

Kinase Inhibition

A primary mechanism of action for many anticancer indole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes.[11] Dysregulation of kinase activity is a common driver of cancer.

-

Receptor Tyrosine Kinases (RTKs): Substituted indoles can target RTKs like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer.[1] Inhibition of EGFR blocks downstream signaling pathways responsible for cell proliferation and survival. Sunitinib, for example, is a multi-targeted RTK inhibitor.[3]

-

Non-Receptor Tyrosine Kinases: The JAK/STAT pathway is another critical signaling cascade in cancer. Some indole derivatives have been identified as potent inhibitors of Janus kinase 2 (JAK2).[12]

Below is a diagram illustrating the general principle of RTK inhibition by substituted indole derivatives.

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a substituted indole derivative.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[3] Several indole derivatives, including vinca alkaloids like vincristine and vinblastine, exert their cytotoxic effects by interfering with tubulin polymerization.[2][13] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[2]

The workflow for evaluating tubulin polymerization inhibitors is depicted below.

Caption: Experimental workflow for assessing tubulin polymerization inhibitors.

Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a central role in inflammation and cancer.[14][15] The canonical NF-κB pathway is a key target for anti-inflammatory and anticancer indole derivatives. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Some indole derivatives can inhibit this pathway, thereby reducing inflammation and promoting apoptosis in cancer cells.[14][15]

The following diagram illustrates the canonical NF-κB signaling pathway and its inhibition.

Caption: Canonical NF-κB signaling pathway and its inhibition by substituted indole derivatives.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[14] Its aberrant activation is a frequent event in cancer. Several substituted indole derivatives have been shown to inhibit key components of this pathway, leading to decreased cancer cell viability and induction of apoptosis.[14][15]

Quantitative Data on Substituted Indole Derivatives

The following tables summarize the biological activities of representative substituted indole derivatives, providing a basis for structure-activity relationship (SAR) studies and further drug development.

Table 1: Anticancer Activity of Substituted Indoles Targeting Kinases

| Compound Class | Specific Compound Example | Target | Cancer Cell Line | Activity (IC50/GI50) |

| Pyrazolinyl-indoles | Compound with p-tolyl and phenylethanone substituents | EGFR | Leukemia | 78.76% growth inhibition at 10 µM[1] |

| Spirooxindoles | N-alkylated maleimide derivatives | HER2/HER3 | MCF-7 | 3.88 - 5.83 µM[1] |

| Indole-curcumin derivatives | Methoxy-substituted indole curcumin derivative | EGFR, GSK-3β, Bcr-Abl | Hep-2, A549, HeLa | 12 µM, 15 µM, 4 µM[11] |

| Amino derivatives of epoxyalantolactone | SL10, SL35 | JAK2 | HeLa | 12.7 nM, 21.7 nM[12] |

Table 2: Antitubulin Activity of Substituted Indoles

| Compound Class | Specific Compound Example | Cancer Cell Line | Activity (EC50/IC50) |

| Indole-acrylamide derivatives | - | Huh7 (Hepatocellular Carcinoma) | 5.0 µM[1] |

| Indole-substituted furanones | Compound 11 | U-937 | 0.6 µM[11] |

| Indole-1,3,4-oxadiazole hybrids | Compound 10 | - | -[11] |

Table 3: Antibacterial Activity of Substituted Indoles

| Compound Class | Specific Compound Example | Target Bacteria | Activity (EC50) |

| Indole derivatives with pyridinium moieties | Compound 43 | Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc) | 1.0 µg/mL (Xoo), 1.9 µg/mL (Xoc)[16] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are methodologies for key assays used to characterize the mechanisms of action of substituted indole derivatives.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted indole derivative for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tubulin Polymerization Assay

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence of a reporter dye that binds to polymerized tubulin.

Protocol:

-

Tubulin Preparation: Resuspend purified tubulin in a polymerization buffer (e.g., G-PEM buffer) on ice.

-

Reaction Setup: In a 96-well plate, add the tubulin solution and the substituted indole derivative at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., colchicine) controls.

-

Initiate Polymerization: Incubate the plate at 37°C to initiate polymerization.

-

Data Acquisition: Monitor the change in absorbance at 340 nm or fluorescence over time using a plate reader.

-

Data Analysis: Plot the absorbance/fluorescence versus time to generate polymerization curves. Calculate the rate of polymerization and the IC50 value for inhibition.

Western Blot Analysis for Signaling Pathway Modulation

Principle: Western blotting is used to detect specific proteins in a sample and assess the effect of a compound on their expression or phosphorylation status, providing insights into signaling pathway modulation.

Protocol:

-

Cell Lysis: Treat cells with the indole derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, IκBα).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The indole scaffold remains a highly versatile and fruitful starting point for the design of novel therapeutic agents. The diverse mechanisms of action of substituted indole derivatives, ranging from kinase and tubulin inhibition to the modulation of critical signaling pathways like NF-κB and PI3K/Akt, underscore their broad therapeutic potential. A thorough understanding of these molecular mechanisms, supported by robust quantitative data and detailed experimental protocols, is paramount for the continued development of innovative and effective indole-based drugs to address a wide spectrum of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. ajchem-b.com [ajchem-b.com]

- 6. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria | Semantic Scholar [semanticscholar.org]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Recent Development in Indole Derivatives as Anticancer Agents for...: Ingenta Connect [ingentaconnect.com]

- 16. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthesis of 5-Substituted Indole Esters

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The ability to introduce substituents at the 5-position of the indole ring, coupled with an ester functionality, provides a versatile handle for further molecular elaboration and fine-tuning of pharmacological properties. This in-depth technical guide provides a comprehensive review of the key synthetic strategies for accessing 5-substituted indole esters, with a focus on detailed experimental protocols, quantitative data comparison, and mechanistic understanding.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, remains a cornerstone for the construction of the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, derived from the condensation of a phenylhydrazine with an aldehyde or ketone.[1] For the synthesis of 5-substituted indole-2-carboxylates, a p-substituted phenylhydrazine is typically reacted with an α-ketoester, such as ethyl pyruvate.

General Mechanism and Workflow

The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A[2][2]-sigmatropic rearrangement, followed by the loss of ammonia, leads to the aromatic indole ring.[1]

References

An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester. Due to the limited direct experimental data for this specific compound, this guide leverages data from closely related analogs, such as 5-Bromo-1H-indole-2-carboxylic acid and Indole-2-carboxylic acid, to provide well-founded estimations and recommended experimental protocols.

Physicochemical Properties

Before delving into solubility and stability, a summary of the key physicochemical properties of this compound is presented.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BrNO₃ | [1][2] |

| Molecular Weight | 284.11 g/mol | [1][2] |

| CAS Number | 153501-30-5 | [1][2] |

| Appearance | Likely a solid powder | |

| Storage (Solid) | 4°C, stored under nitrogen | [1] |

Solubility Profile

Table 1: Estimated Solubility of this compound (Note: This data is an estimation based on the solubility of Indole-2-carboxylic acid and the expected effects of the substituents. Experimental verification is crucial.)

| Solvent | Estimated Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Methanol | Sparingly Soluble |

| Ethanol | Sparingly Soluble |

| Water | Poorly Soluble |

| Dichloromethane | Slightly Soluble |

Stability Considerations

The stability of this compound is a critical factor for its storage, handling, and application in experimental settings. Key factors influencing its stability include pH, light, and temperature.

pH-Dependent Stability: The ester functional group is susceptible to hydrolysis, particularly under acidic or alkaline conditions, which would yield 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid and ethanol. The indole ring itself can be more susceptible to oxidation in alkaline conditions.[4] For aqueous solutions, maintaining a neutral pH range (pH 6-8) is advisable to balance solubility and stability.[4]

Photostability: Brominated aromatic compounds can be sensitive to light and may undergo photodegradation.[4] Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.[4]

Thermal Stability: As a solid, the compound should be stored at 4°C.[1] Stock solutions, particularly in anhydrous DMSO, should be stored at -20°C in tightly sealed, light-protecting containers to minimize degradation.[4] Multiple freeze-thaw cycles should be avoided to prevent degradation.

Oxidative Stability: The indole ring is susceptible to oxidation.[4] Storing the compound under an inert atmosphere (e.g., nitrogen) can mitigate oxidative degradation.[1]

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the solubility and stability of this compound.

1. Solubility Determination: Shake-Flask Method

This method is a standard technique for determining equilibrium solubility.[3]

-

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container.[3]

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in units such as g/L or mol/L.[3]

-

2. Stability Assessment: HPLC-Based Degradation Study

This protocol allows for the quantitative assessment of the compound's stability under various conditions.

-

Methodology:

-

Solution Preparation: Prepare solutions of this compound of a known concentration in different media (e.g., buffers of varying pH, different solvents).

-

Stress Conditions: Expose the solutions to various stress conditions:

-

pH: Incubate solutions at different pH values (e.g., 2, 7, 10) at a controlled temperature.

-

Light: Expose solutions to a controlled light source (e.g., UV lamp) while keeping a control sample in the dark.

-

Temperature: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C) and at the recommended storage temperature (-20°C).

-

-

Time-Point Sampling: Withdraw aliquots from each solution at specific time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate and calculate the half-life under each condition.

-

Potential Biological Relevance and Signaling Pathways

While specific biological targets of this compound are not well-documented, derivatives of the closely related 5-bromoindole-2-carboxylic acid have been investigated as inhibitors of various enzymes, including Epidermal Growth Factor Receptor (EGFR), Matrix Metalloproteinase-13 (MMP-13), and Indoleamine 2,3-dioxygenase (IDO).[5][6] These enzymes are involved in critical signaling pathways related to cancer cell proliferation and immune response.

The following diagram illustrates a generalized signaling pathway where an inhibitor derived from the 5-bromoindole scaffold might act.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

This diagram illustrates how a 5-bromoindole derivative could act as an inhibitor of a receptor tyrosine kinase, such as EGFR, thereby blocking downstream signaling pathways that lead to cell proliferation.

Synthesis and Logical Workflow

The synthesis of this compound can be achieved through a multi-step process. A logical workflow for its synthesis and subsequent use in research is depicted below.

Caption: Workflow for synthesis and experimental evaluation.

This workflow outlines the key stages from the synthesis of the target compound to its characterization and subsequent evaluation of its physicochemical and biological properties.

References

The Therapeutic Potential of Brominated Indoles: A Technical Guide to Key Molecular Targets

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the promising therapeutic targets of brominated indoles, a class of marine-derived natural products. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to accelerate the discovery and development of novel therapeutics.

Brominated indoles, a diverse family of compounds primarily isolated from marine organisms, have emerged as a significant area of interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include potent anti-inflammatory, anticancer, antiviral, antibacterial, and neuroprotective effects. This guide provides an in-depth analysis of the key molecular targets and mechanisms of action underlying the therapeutic potential of these fascinating molecules.

Anti-inflammatory Activity: Targeting Cyclooxygenases and NF-κB

Inflammation is a critical physiological process that, when dysregulated, contributes to a wide range of chronic diseases. Brominated indoles have demonstrated significant anti-inflammatory properties by targeting key mediators of the inflammatory cascade.

A primary target for several brominated indoles is the cyclooxygenase (COX) enzyme, with isoforms COX-1 and COX-2 playing crucial roles in prostaglandin synthesis.[1][2][3] Computational studies, including molecular docking and molecular dynamics simulations, have elucidated the binding mechanisms of various brominated indoles to these enzymes.[1][2][3] Compounds such as tyrindoxyl sulfate, tyrindoleninone, 6-bromoisatin, and 6,6′-dibromoindirubin have been shown to anchor within the binding pockets of COX-1 and COX-2, suggesting a plausible mechanism for their selective inhibition.[1][2][3]

Another critical signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. The translocation of NF-κB to the nucleus triggers the expression of pro-inflammatory genes. Studies have shown that 6-bromoindole and 6-bromoisatin can significantly inhibit the translocation of NF-κB in lipopolysaccharide (LPS)-stimulated macrophages, thereby reducing the expression of downstream inflammatory mediators.[4]

Quantitative Data: Inhibition of Inflammatory Mediators

| Compound | Target | Assay | IC50 | Reference |

| Hypobranchial Gland Extract | Nitric Oxide (NO) | LPS-stimulated RAW264.7 macrophages | 30.8 µg/mL | [4][5] |

| Hypobranchial Gland Extract | Tumor Necrosis Factor α (TNFα) | LPS-stimulated RAW264.7 macrophages | 43.03 µg/mL | [4][5] |

| Hypobranchial Gland Extract | Prostaglandin E2 (PGE2) | Calcium ionophore-stimulated 3T3 ccl-92 fibroblasts | 34.24 µg/mL | [4][5] |

| 5-bromoisatin | Tumor Necrosis Factor α (TNFα) | LPS-stimulated RAW264.7 macrophages | 38.05 µM | [5] |

| 6-bromoisatin | Nitric Oxide (NO) | LPS-stimulated RAW264.7 macrophages | 122.65 µM | [5] |

| 6-bromoindole | Nitric Oxide (NO) | LPS-stimulated RAW264.7 macrophages | 150.01 µM | [5] |

| Tyrindoleninone | Nitric Oxide (NO) | LPS-stimulated RAW264.7 macrophages | 157.12 µM | [5] |

Experimental Protocol: In Vitro Anti-inflammatory Assays

Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Nitric Oxide (NO) Inhibition Assay: Cells are seeded in 96-well plates and pre-treated with various concentrations of brominated indoles for 1 hour. Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

TNFα and PGE2 Inhibition Assays: For TNFα measurement, RAW264.7 cells are treated as described for the NO assay. For PGE2, 3T3 ccl-92 fibroblasts are stimulated with a calcium ionophore. The levels of TNFα and PGE2 in the cell culture supernatants are quantified using commercially available ELISA kits.

NF-κB Translocation Assay: RAW264.7 cells are grown on coverslips and treated with brominated indoles prior to LPS stimulation. Cells are then fixed, permeabilized, and stained with an anti-NF-κB p65 antibody. The subcellular localization of NF-κB is visualized by fluorescence microscopy.

Signaling Pathway: NF-κB Inhibition by Brominated Indoles

Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest

The potential of brominated indoles as anticancer agents is a rapidly growing field of research. These compounds have been shown to inhibit cell proliferation, induce programmed cell death (apoptosis), and cause cell cycle arrest in various cancer cell lines.

One of the key mechanisms of action is the modulation of the extracellular signal-regulated protein kinase (ERK) signaling pathway.[6] Inhibition of ERK activity can suppress cell growth and trigger apoptosis.[6] Furthermore, some brominated indoles, such as 3-(2-bromoethyl)-indole, have been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in cancer cell survival and proliferation.[7]

Studies on colorectal cancer cell lines have demonstrated that tyrindoleninone and a semi-purified fraction of 6-bromoisatin can induce apoptosis through caspase-dependent pathways.[6] Specifically, these compounds increase the activity of caspases 3 and 7, key executioner caspases in the apoptotic cascade.[6] The 6-bromoisatin fraction also caused cell cycle arrest in the G2/M phase.[6]

Quantitative Data: Anticancer Activity of Brominated Indoles

| Compound | Cell Line | Effect | IC50 / Concentration | Reference |

| Semi-purified 6-bromoisatin | HT29 (colorectal) | Inhibition of cell viability | ~100 µM | [6] |

| Semi-purified 6-bromoisatin | HT29 (colorectal) | Induction of apoptosis | - | [6] |

| Semi-purified 6-bromoisatin | HT29 (colorectal) | G2/M phase cell cycle arrest | 25.7% of cells | [6] |

| Tyrindoleninone | HT29 (colorectal) | Inhibition of cell viability | 390 µM | [6] |

| Tyrindoleninone | HT29 (colorectal) | Induction of apoptosis | 195 µM | [6] |

| 3-(2-bromoethyl)-indole (BEI-9) | SW480 (colon) | Growth inhibition | 12.5 µM | [7] |

| 3-(2-bromoethyl)-indole (BEI-9) | HCT116 (colon) | Growth inhibition | 5 µM | [7] |

Experimental Protocol: Cell Viability and Apoptosis Assays

Cell Culture: Human colorectal cancer cell lines (e.g., HT29, SW480, HCT116) are maintained in appropriate culture media supplemented with FBS and antibiotics.

Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with various concentrations of brominated indoles for a specified period (e.g., 24, 48, or 72 hours). MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and after incubation, the formazan crystals are dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

Caspase Activity Assay: Caspase-3/7 activity is measured using a luminescent or fluorescent assay kit according to the manufacturer's instructions. Briefly, cells are treated with the compounds, and then a specific caspase substrate is added. The resulting signal, which is proportional to caspase activity, is measured.

Cell Cycle Analysis: Treated cells are harvested, fixed in ethanol, and stained with a DNA-binding dye such as propidium iodide (PI). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Logical Relationship: Anticancer Mechanisms of Brominated Indoles

Antiviral and Antibacterial Activities

Beyond their anti-inflammatory and anticancer properties, brominated indoles have also shown promise as antimicrobial agents.

A noteworthy example of antiviral activity is the in vitro inhibition of SARS-CoV-2 by a specific dihydrochloride of a 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole.[8][9] This compound was found to completely inhibit the replication of the virus at a concentration of 52.0 µM and also suppressed the formation of syncytia induced by the viral spike protein.[8][9]